CDP-abequose -

CDP-abequose

Catalog Number: EVT-1584707
CAS Number:
Molecular Formula: C15H25N3O14P2
Molecular Weight: 533.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP-abequose is a CDP-sugar having abequose as the sugar component. It is a conjugate acid of a CDP-abequose(2-).
Source and Classification

CDP-abequose is derived from the enzymatic conversion of CDP-D-glucose through a series of biosynthetic steps involving specific enzymes encoded by genes located in the rfb gene cluster of Salmonella enterica. This compound falls under the broader classification of nucleotide sugars, which are essential substrates for glycosylation reactions in various biological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDP-abequose has been extensively studied using various enzymatic methods. One prominent approach involves using cell extracts from Escherichia coli strains that express the rfb gene cluster from Salmonella. The synthesis process typically follows these steps:

  1. Initial Conversion: CDP-D-glucose is first converted to CDP-6-deoxy-D-xylo-4-hexulose using CDP-glucose 4,6-dehydratase.
  2. Intermediate Isolation: After a reaction period, the intermediate product is isolated through protein precipitation and gel chromatography.
  3. Final Synthesis: The intermediate is then transformed into CDP-abequose in the presence of coenzymes such as NADH or NADPH, resulting in high yields (up to 82% from starting materials) after purification via high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure and Data

The molecular structure of CDP-abequose consists of a cytidine moiety linked to the sugar component, which is specifically 3,6-dideoxy-D-galactose (abequose). The structural formula can be represented as follows:

C15H22N2O12P\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_{12}\text{P}

This structure features:

  • A cytidine backbone,
  • A ribose sugar,
  • A dideoxyhexose sugar that contributes to its biochemical properties.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) have been employed to confirm the identity and purity of synthesized CDP-abequose .

Chemical Reactions Analysis

Reactions and Technical Details

CDP-abequose participates in several key biochemical reactions:

  1. Glycosylation Reactions: It serves as a donor substrate for glycosyltransferases involved in the biosynthesis of lipopolysaccharides.
  2. Enzymatic Pathways: The synthesis pathway includes multiple enzymatic steps where specific transferases catalyze the addition of sugar residues to growing polysaccharide chains.

For example, abequosyl transferase catalyzes the transfer of abequose from CDP-abequose to other carbohydrate acceptors during lipopolysaccharide assembly .

Mechanism of Action

Process and Data

The mechanism by which CDP-abequose functions primarily involves its role as a substrate for glycosyltransferases. These enzymes facilitate the transfer of the abequose moiety onto acceptor molecules, which are typically other sugars or polysaccharides. This process is crucial for constructing complex carbohydrates that form part of bacterial cell walls and contribute to virulence.

The action mechanism can be summarized as follows:

  1. Binding of CDP-abequose to the active site of glycosyltransferase.
  2. Nucleophilic attack by an acceptor molecule on the anomeric carbon of abequose.
  3. Release of cytidine monophosphate as a byproduct.

This mechanism ensures that pathogens can effectively modify their surface structures, aiding in immune evasion .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDP-abequose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 430.36 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Analytical techniques such as HPLC have been utilized to assess its purity and concentration during synthesis .

Applications

Scientific Uses

CDP-abequose has significant applications in microbiology and biochemistry:

  1. Research on Pathogenic Mechanisms: Understanding its role in lipopolysaccharide biosynthesis helps elucidate how certain bacteria evade host defenses.
  2. Biotechnology: Potential uses in developing vaccines or therapeutics targeting bacterial infections by disrupting lipopolysaccharide synthesis pathways.
  3. Metabolic Pathway Studies: It serves as a model compound for studying nucleotide sugar metabolism and enzymatic reactions involved in glycosylation.
Biosynthesis Pathways and Enzymatic Mechanisms of CDP-Abequose

Genetic Basis of 3,6-Dideoxyhexose Biosynthesis in Salmonella and Yersinia

The biosynthesis of CDP-abequose (CDP-Abe) is governed by conserved genetic loci in pathogenic Enterobacteriaceae, particularly Salmonella enterica and Yersinia pseudotuberculosis. These bacteria possess specialized gene clusters encoding enzymes for synthesizing 3,6-dideoxyhexoses—rare sugars serving as antigenic determinants in lipopolysaccharides (LPS). In Salmonella, the rfb cluster (specifically the rfbJ gene) directs abequose production [1] [5]. Yersinia employs an analogous asc (ascarylose) region, which shares functional homology with Salmonella's rfb system but includes additional genes (Eep, Ered) for synthesizing distinct dideoxyhexoses like ascarylose [4] [7]. Genetic polymorphisms in these clusters account for serotype diversity; for instance, Salmonella Group B utilizes CDP-Abe, while Group A produces CDP-paratose via a paralogous gene prt [5] [6].

Table 1: Core Genes in 3,6-Dideoxyhexose Biosynthesis

GeneOrganismEncoded Enzyme FunctionProduct
rfbJ/abeS. entericaCDP-abequose synthaseCDP-abequose
ascBY. pseudotuberculosisCDP-4-keto-6-deoxy-D-glucose oxidoreductaseCDP-4-keto-3,6-dideoxy-D-glucose
tyvS. enterica (Group D1)CDP-paratose 2-epimeraseCDP-tyvelose
prtS. enterica (Group A)CDP-paratose synthaseCDP-paratose

Role of the rfb Gene Cluster in CDP-Abequose Formation

The rfb cluster is a chromosomal region flanked by galF and gnd genes, housing 10–15 genes responsible for O-antigen assembly [9]. For CDP-Abe biosynthesis, rfb genes encode:

  • Nucleotide sugar precursors: rfbF (glucose-1-phosphate cytidylyltransferase) generates CDP-glucose.
  • Dehydratases/Reductases: rfbG (CDP-glucose 4,6-dehydratase) and rfbJ (CDP-abequose synthase) sequentially modify CDP-glucose into CDP-Abe [1] [5].
  • Glycosyltransferases: wbaV attaches abequose to the O-antigen backbone [6].Deletion of rfbJ abolishes abequose production, confirming its indispensability [1]. In Yersinia, the asc region mirrors this organization but includes epimerases (Eep) that redirect intermediates toward ascarylose synthesis [7].

Enzymatic Catalysis: CDP-Glucose 4,6-Dehydratase and Reductase Activity

CDP-Abe biosynthesis proceeds via four enzymatically catalyzed steps:

  • Dehydration: CDP-D-glucose 4,6-dehydratase (rfbG) converts CDP-glucose to CDP-4-keto-6-deoxy-D-glucose, utilizing NAD⁺ as a cofactor. This involves abstracting a proton at C4 and eliminating water at C6 [5] [10].
  • 3-Deoxygenation: A bifunctional enzyme complex (E1-E3) catalyzes C3 deoxygenation. E1 (dehydrase) forms CDP-4-keto-3,6-dideoxy-D-glucose using pyridoxamine 5′-phosphate (PMP), while E3 (reductase) regenerates E1’s Fe-S centers via NADH oxidation [4] [7].
  • Reduction: CDP-abequose synthase (rfbJ) reduces the C4 keto group of CDP-4-keto-3,6-dideoxy-D-glucose to yield CDP-Abe. This NADPH-dependent step establishes the galacto-configuration unique to abequose [1] [5].Stereochemical studies confirm inversion at C4 during reduction, distinguishing it from paratose synthase (gluco-configuration) [5] [10].

Table 2: Key Enzymatic Reactions in CDP-Abe Biosynthesis

EnzymeReactionCofactorFunction
CDP-D-glucose 4,6-dehydrataseCDP-glucose → CDP-4-keto-6-deoxy-D-glucoseNAD⁺6-deoxygenation via C4 oxidation
E1-E3 dehydrase-reductase complexCDP-4-keto-6-deoxy-D-glucose → CDP-4-keto-3,6-dideoxy-D-glucosePMP/NADHC3 deoxygenation
CDP-abequose synthase (rfbJ)CDP-4-keto-3,6-dideoxy-D-glucose → CDP-abequoseNADPHC4 keto reduction (galacto-configuration)

Cofactor Dependency: NAD(P)H Utilization in Redox Reactions

Redox cofactors drive the sequential deoxygenation and reduction steps:

  • NAD⁺: Essential for CDP-glucose 4,6-dehydratase, which abstracts hydride from C4 and transfers it to C6, facilitating water elimination [10]. Kinetic studies show a Kₘ of 222 µM for NAD⁺ in Yersinia’s dehydratase [10].
  • NADH: Powers the E3 reductase component to reactivate E1 during C3 deoxygenation. E3 contains [2Fe-2S] clusters that shuttle electrons from NADH to E1 [4].
  • NADPH: Critical for the final stereospecific reduction by CDP-abequose synthase. In vitro reconstitution requires NADPH for >80% yield of CDP-Abe [2] [5].Cofactor regeneration systems (e.g., substrate-coupled NADH/NADPH recycling) enhance pathway efficiency in bacterial cells [2].

Table 3: Cofactor Requirements in CDP-Abe Synthesis

CofactorEnzymeRoleKinetic Parameters
NAD⁺CDP-glucose 4,6-dehydrataseAccepts hydride during 6-deoxygenationKₘ = 222 µM (Yersinia)
NADHE3 reductaseRegenerates E1 dehydrase via electron transferNot determined
NADPHCDP-abequose synthaseDonates hydride for C4 reductionVₘₐₓ = 8.3 µmol·mg⁻¹·min⁻¹

Comparative Analysis of Biosynthetic Pathways Across Bacterial Serotypes

CDP-Abe biosynthesis exhibits conserved mechanisms but diverges in terminal steps across serotypes:

  • Substrate Channeling: Salmonella Group B uses CDP-4-keto-3,6-dideoxy-D-glucose as a dedicated substrate for rfbJ, yielding abequose. In contrast, Group A employs CDP-paratose synthase (prt), which produces paratose (gluco-isomer) from the same intermediate [5] [6].
  • Epimerization: Yersinia’s asc cluster includes CDP-4-keto-3,6-dideoxyglucose 5-epimerase (Eep), converting intermediates toward ascarylose (L-sugar) instead of abequose (D-sugar) [7].
  • Immunodominant Epitopes: Serotype specificity arises from structural differences in dideoxyhexoses. Abequose (α1→3-linked to mannose) defines Salmonella Group B (O:4 antigen), while tyvelose (Group D1) and paratose (Group A) create distinct O:9 and O:2 epitopes [3] [6]. Engineered Salmonella co-expressing abe, prt, and tyv genes simultaneously display O:2, O:4, and O:9 epitopes, proving pathway modularity [6].

Table 4: Dideoxyhexose Biosynthesis Across Bacterial Serotypes

SerotypeKey EnzymeProductO-Antigen SpecificityGenetic Determinants
S. enterica Group BCDP-abequose synthaseD-AbequoseO:4 (α1→3-mannose)rfbJ
S. enterica Group ACDP-paratose synthaseD-ParatoseO:2 (α1→3-mannose)prt
S. enterica Group D1CDP-tyvelose synthaseD-TyveloseO:9 (α1→3-mannose)tyv
Y. pseudotuberculosisCDP-ascarylose synthaseL-AscaryloseSerogroup VAascB, Eep

This enzymatic plasticity enables rational redesign of O-antigens for vaccines. For example, Salmonella Typhimurium engineered to co-express abe, prt, and tyv elicits cross-protective antibodies against Paratyphi A, Typhimurium, and Enteritidis serovars [6].

Glossary of Compounds

  • CDP-Abequose (CDP-3,6-dideoxy-D-galactose)
  • CDP-Glucose
  • CDP-4-keto-6-deoxy-D-glucose
  • CDP-4-keto-3,6-dideoxy-D-glucose
  • NAD⁺/NADH/NADPH
  • Pyridoxamine 5′-phosphate (PMP)

Properties

Product Name

CDP-abequose

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate

Molecular Formula

C15H25N3O14P2

Molecular Weight

533.32 g/mol

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7-,8-,9-,11-,12-,13-,14?/m1/s1

InChI Key

JHEDABDMLBOYRG-RIGMPVOTSA-N

SMILES

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

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